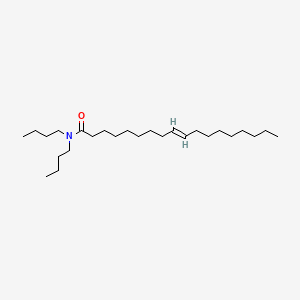
2,5-Diethoxyterephthalaldehyde
Overview
Description
2,5-Diethoxyterephthalaldehyde is a compound with a fascinating molecular structure. It belongs to the family of covalent organic frameworks (COFs) , which are crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. COFs exhibit precise spatial structures and well-defined building block distributions .
Synthesis Analysis
The synthesis of 2,5-Diethoxyterephthalaldehyde involves several steps. Initially, the pristine terephthalaldehyde is replaced with 2,5-dihydroxyterephthalaldehyde (DHTA) . Subsequently, DHTA is dialkylated using ethyl (2,5-diethoxyterephthalaldehyde, DETA) and n-butyl (2,5-dibutoxyterephthalaldehyde, DBTA) .
Molecular Structure Analysis
The molecular formula of 2,5-Diethoxyterephthalaldehyde is C₁₆H₁₈O₆ . Its structure consists of a terephthalaldehyde core with ethoxy groups (C₂H₅O) attached at positions 2 and 5. These substituents influence the overall topology of the compound .
Chemical Reactions Analysis
2,5-Diethoxyterephthalaldehyde can participate in various chemical reactions. For instance, it can undergo condensation reactions to form covalent bonds with other molecules. The presence of ethoxy groups affects its reactivity and potential applications .
Scientific Research Applications
Covalent Organic Frameworks (COFs) Synthesis
- Monomer for COF Materials : 2,5-Diethoxyterephthalaldehyde (DETA) serves as a crucial building block for the synthesis of Covalent Organic Frameworks (COFs). These porous materials exhibit remarkable properties, such as high surface area, tunable pore sizes, and chemical stability. Researchers use DETA to create COFs with specific functionalities for applications in gas storage, catalysis, and separation .
Polymerization and Material Engineering
properties
IUPAC Name |
2,5-diethoxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDZJHDWYGVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=O)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxyterephthalaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)



![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)
![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)
